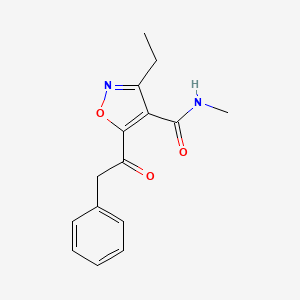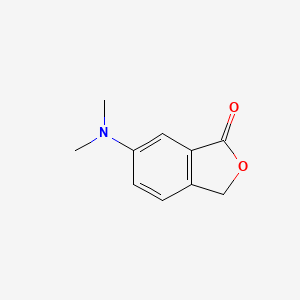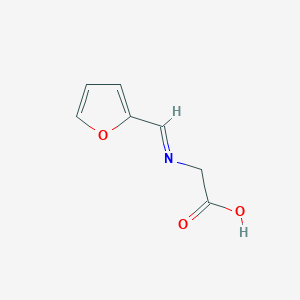
5-Amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One possible route could involve the reaction of benzylamine with benzoyl chloride to form an intermediate, which then undergoes cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the benzoyl group, converting it to a benzyl alcohol derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while reduction might produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-phenylisoxazole: Similar structure but lacks the benzoyl and benzyl groups.
2-Benzoyl-4-benzylisoxazole: Similar structure but lacks the amino group.
Uniqueness
5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one is unique due to the presence of all three substituents (amino, benzoyl, and benzyl) on the isoxazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
6940-66-5 |
|---|---|
Molekularformel |
C17H14N2O3 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
5-amino-2-benzoyl-4-benzyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C17H14N2O3/c18-15-14(11-12-7-3-1-4-8-12)17(21)19(22-15)16(20)13-9-5-2-6-10-13/h1-10H,11,18H2 |
InChI-Schlüssel |
XFLOQMQFCMQAJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(ON(C2=O)C(=O)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


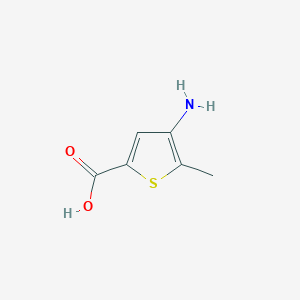


![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)

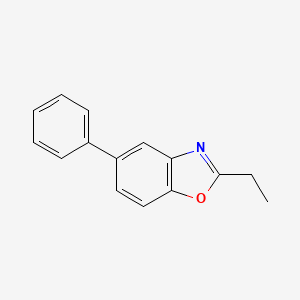
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)

